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Compound of Interest

Compound Name: 3-Fluorophenylacetylene

Cat. No.: B1297516

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-
Fluorophenylacetylene (CAS No. 2561-17-3). Due to the limited availability of
comprehensive, publicly accessible experimental spectra for this specific isomer, this document
includes calculated data and comparative data from structurally related compounds to offer
valuable insights for researchers. All data is presented with clear attribution of its source and
nature (calculated, experimental, or comparative).

Compound Information

Property Value

Compound Name 3-Fluorophenylacetylene
Synonyms 1-Ethynyl-3-fluorobenzene
CAS Number 2561-17-3

Molecular Formula CsHsF

Molecular Weight 120.12 g/mol

Structure

Structure of 3-Fluorophenylacetylene
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Spectroscopic Data Summary

The following sections summarize the available nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for 3-Fluorophenylacetylene are not readily available in
public spectral databases. Therefore, predicted data and comparative experimental data for the
related compound, Phenylacetylene, are provided below.

Table 1: Predicted *H NMR Spectral Data for 3-Fluorophenylacetylene (Prediction Source:

ChemDraw)
Chemical Shift (ppm) Multiplicity Assighment
~75-7.0 Multiplet Aromatic Protons (4H)
~3.1 Singlet Acetylenic Proton (1H)

Note: Predicted values can
vary between different
software and algorithms.
These values should be used

as an estimation.

Table 2: Experimental *H and 3C NMR Spectral Data for Phenylacetylene (for comparison)
(Source: SDBS)
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Nucleus Chemical Shift (ppm) Multiplicity
1H NMR 7.48 Multiplet
7.40-7.21 Multiplet

3.06 Singlet

13C NMR 132.2

129.1

128.4

122.1

83.4

77.4

Infrared (IR) Spectroscopy

Experimental IR spectra for 3-Fluorophenylacetylene have been measured and analyzed
using ab initio anharmonic calculations.[1][2] The complex spectrum arises from the coupling of
various vibrational modes.[1][2]

Table 3: Calculated Anharmonic Vibrational Frequencies for 3-Fluorophenylacetylene
(Source: Ab initio anharmonic calculations)[1][2]
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Wavenumber (cm~?) Assignment

~3300 Acetylenic C-H Stretch
~3100 - 3000 Aromatic C-H Stretch
~2100 C=C Triple Bond Stretch
~1600 - 1450 Aromatic C=C Ring Stretch
~1250 C-F Stretch

Note: These are calculated frequencies and
may differ slightly from experimental values. The
spectrum is noted to be complex due to

anharmonic coupling.[1][2]

Mass Spectrometry (MS)

An experimental mass spectrum for 3-Fluorophenylacetylene is not readily available. The
predicted mass spectrum would be dominated by the molecular ion peak. For comparative
purposes, data for the isomeric 4-Fluorophenylacetylene is presented.

Table 4: Mass Spectrometry Data for 4-Fluorophenylacetylene (for comparison) (Source: NIST
Mass Spectrometry Data Center)[3]

miz Relative Intensity Assighment
120 100% [M]* (Molecular lon)
94 ~50% Fragment lon
75 ~20% Fragment lon

Experimental Methodologies

The following sections describe standard protocols for the acquisition of spectroscopic data for
a liquid sample such as 3-Fluorophenylacetylene.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-20 mg of the 3-Fluorophenylacetylene
sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry vial.
The solvent should be chosen for its ability to dissolve the sample and for its minimal
interference with the analyte's signals.

« Filtration: Filter the solution through a pipette containing a small cotton or glass wool plug
directly into a 5 mm NMR tube to remove any particulate matter.

 Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a Bruker
Avance spectrometer, operating at a specific frequency for *H and 13C nuclei (e.g., 500 MHz
for *H and 125 MHz for 3C).[1]

o Data Acquisition:
o The instrument is locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the homogeneity of the magnetic field.

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 3C NMR, a larger number of scans is typically required due to the low natural
abundance of the 13C isotope. Proton decoupling is generally used to simplify the
spectrum to singlets for each unique carbon.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are
referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for
13C).[1]

FT-IR Spectroscopy Protocol
e Sample Preparation (ATR Method):

o Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

o Place a single drop of neat 3-Fluorophenylacetylene liquid directly onto the crystal
surface.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer (e.g., a PerkinElmer Spectrum One).

Background Collection: A background spectrum of the clean, empty ATR crystal is collected
first. This is used to subtract the absorbance of the ambient atmosphere (e.g., COz, H20)
and the instrument itself.

Sample Spectrum Acquisition: The sample spectrum is then collected. The instrument
typically scans the mid-IR range (e.g., 4000-400 cm~1). Multiple scans are averaged to
improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

e Sample Preparation: Prepare a dilute solution of 3-Fluorophenylacetylene in a volatile
organic solvent (e.g., dichloromethane or hexane). A typical concentration might be in the
range of 10-100 pg/mL.

Instrumentation: The analysis is performed on a GC-MS system, comprising a gas
chromatograph coupled to a mass spectrometer with an electron ionization (EIl) source.

Gas Chromatography Method:

o Injector: A split/splitless inlet is used, typically in split mode to prevent column overloading.
The injector temperature is set high enough to ensure rapid vaporization (e.g., 250 °C).

o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness) is commonly used for aromatic compounds.

o Oven Program: A temperature program is used to separate the components of the sample.
For example, an initial temperature of 50 °C held for 1 minute, then ramped at 10 °C/min
to 300 °C.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
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e Mass Spectrometry Method:
o lonization: Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-500)
to detect the molecular ion and fragment ions.

o Data Acquisition: The mass spectrometer continuously acquires spectra as compounds
elute from the GC column.

o Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to
separated compounds. The mass spectrum of the peak corresponding to 3-
Fluorophenylacetylene is extracted and analyzed for its molecular ion and fragmentation
pattern.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical sample.
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Caption: Generalized workflow for spectroscopic analysis.

Disclaimer

The spectroscopic data for 3-Fluorophenylacetylene presented in this document is based on
predictions and comparative analysis with structurally similar molecules due to the lack of
readily available, comprehensive experimental data in public databases. This information is
intended for guidance and research planning. Experimental verification is strongly
recommended for definitive structural elucidation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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